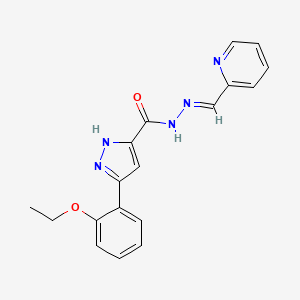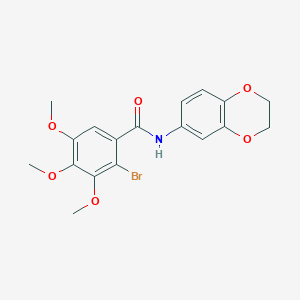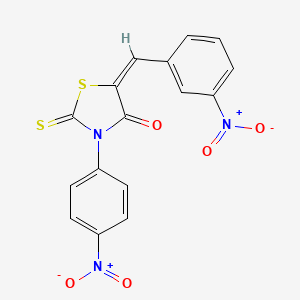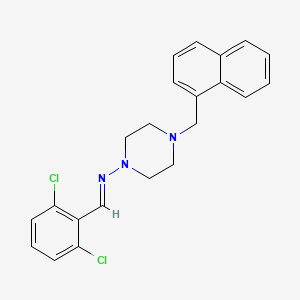![molecular formula C17H19N3O B11668077 2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11668077.png)
2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-EN-1-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-EN-1-ylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrole ring and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-EN-1-ylidene]acetohydrazide typically involves the reaction of 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-EN-1-ylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-EN-1-ylidene]acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-EN-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide: A simpler analog with similar structural features but lacking the phenylprop-2-EN-1-ylidene moiety.
N’-[(1Z,2E)-2-methyl-3-phenylprop-2-EN-1-ylidene]acetohydrazide: Another related compound with a similar hydrazide structure but different substituents.
Uniqueness
The uniqueness of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-EN-1-ylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H19N3O |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C17H19N3O/c1-14(11-15-7-4-3-5-8-15)13-18-19-17(21)12-16-9-6-10-20(16)2/h3-11,13H,12H2,1-2H3,(H,19,21)/b14-11+,18-13- |
InChI Key |
XHPTXSLPPJQCFM-XXIFDQKASA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N\NC(=O)CC2=CC=CN2C |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CC2=CC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11668001.png)
![3-(5-bromothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668007.png)
![ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11668015.png)



![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11668035.png)

![Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11668043.png)

![4-(morpholin-4-ylmethyl)-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11668053.png)
![N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11668055.png)
![4-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid](/img/structure/B11668068.png)
![N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine](/img/structure/B11668084.png)
